2,3-dihydro-1H-indole-5-carboxamide hydrochloride
Overview
Description
2,3-Dihydro-1H-indole-5-carboxamide hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indole-5-carboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with tryptamine, an indole derivative, as the starting material.
Functionalization: The tryptamine undergoes functionalization to introduce the carboxamide group at the 5-position.
Hydrochloride Formation: The carboxamide derivative is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-indole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole ring to more oxidized forms.
Reduction: Reduction reactions can reduce the indole ring or other functional groups present in the molecule.
Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the indole ring with different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
2,3-Dihydro-1H-indole-5-carboxamide hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound may be used in the development of pharmaceuticals targeting various diseases.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-dihydro-1H-indole-5-carboxamide hydrochloride exerts its effects involves interactions with molecular targets and pathways. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The specific molecular targets and pathways depend on the biological context in which the compound is used.
Comparison with Similar Compounds
2,3-Dihydro-1H-indole-5-carboxamide hydrochloride is compared with other similar compounds, such as indole-3-carboxamide and indole-2-carboxamide. These compounds share the indole core but differ in the position of the carboxamide group, leading to variations in their biological and chemical properties. The uniqueness of this compound lies in its specific structure and the resulting effects on its reactivity and biological activity.
List of Similar Compounds
Indole-3-carboxamide
Indole-2-carboxamide
2,3-Dihydro-1H-indole-2-carboxamide
2,3-Dihydro-1H-indole-3-carboxamide
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2,3-dihydro-1H-indole-5-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-9(12)7-1-2-8-6(5-7)3-4-11-8;/h1-2,5,11H,3-4H2,(H2,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBPMNCMIPWXRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-29-2 | |
Record name | 1H-Indole-5-carboxamide, 2,3-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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